Cas no 568577-81-1 (2-(chloromethyl)-5-methylthieno2,3-dpyrimidin-4(3H)-one)

2-(Chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a thienopyrimidinone core with a chloromethyl substituent at the 2-position and a methyl group at the 5-position. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloromethyl group offers a versatile handle for nucleophilic substitution or cross-coupling reactions, while the fused thienopyrimidinone scaffold contributes to its potential bioactivity. The compound’s stability under standard conditions and well-defined synthetic route enhance its utility in research and industrial applications. Its precise molecular architecture supports targeted modifications for developing novel therapeutic or crop protection agents.
2-(chloromethyl)-5-methylthieno2,3-dpyrimidin-4(3H)-one structure
568577-81-1 structure
Product Name:2-(chloromethyl)-5-methylthieno2,3-dpyrimidin-4(3H)-one
CAS No:568577-81-1
MF:C8H7ClN2OS
MW:214.671979188919
MDL:MFCD04115397
CID:841454
PubChem ID:2794587
Update Time:2025-10-20

2-(chloromethyl)-5-methylthieno2,3-dpyrimidin-4(3H)-one Chemical and Physical Properties

Names and Identifiers

    • 2-(Chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one
    • 2-(chloromethyl)-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one
    • 2-(Chloromethyl)-5-methylthieno-[2,3-d]pyrimidin-4(3H)-one
    • DTXSID10383235
    • J-506307
    • SCHEMBL4052575
    • AKOS016009439
    • DB-072206
    • O10513
    • AS-50011
    • 568577-81-1
    • 2-(chloromethyl)-5-methylthieno2,3-dpyrimidin-4(3H)-one
    • MDL: MFCD04115397
    • Inchi: 1S/C8H7ClN2OS/c1-4-3-13-8-6(4)7(12)10-5(2-9)11-8/h3H,2H2,1H3,(H,10,11,12)
    • InChI Key: NPCDJJHBOSYDKS-UHFFFAOYSA-N
    • SMILES: ClCC1=NC2=C(C(N1)=O)C(C)=CS2

Computed Properties

  • Exact Mass: 213.99700
  • Monoisotopic Mass: 213.997
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.7A^2
  • XLogP3: 1.7

Experimental Properties

  • Density: 1.6
  • Refractive Index: 1.73
  • PSA: 73.99000
  • LogP: 2.03180

2-(chloromethyl)-5-methylthieno2,3-dpyrimidin-4(3H)-one Security Information

2-(chloromethyl)-5-methylthieno2,3-dpyrimidin-4(3H)-one Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(chloromethyl)-5-methylthieno2,3-dpyrimidin-4(3H)-one Pricemore >>

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Additional information on 2-(chloromethyl)-5-methylthieno2,3-dpyrimidin-4(3H)-one

Comprehensive Overview of 2-(Chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one (CAS No. 568577-81-1)

The compound 2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one (CAS No. 568577-81-1) is a heterocyclic organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a thienopyrimidine core, has garnered attention for its versatile applications in drug discovery and material science. This article delves into its properties, synthesis, and relevance in modern scientific advancements, addressing common queries such as "thienopyrimidine derivatives in medicine" and "synthesis of chloromethyl heterocycles."

Chemically, 2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one belongs to the thienopyrimidine family, a class of compounds known for their bioactivity. The presence of a chloromethyl group at the 2-position and a methyl substituent at the 5-position enhances its reactivity, making it a valuable intermediate for further functionalization. Researchers often explore its role in designing kinase inhibitors or antimicrobial agents, aligning with trends in "targeted drug design" and "small molecule therapeutics."

The synthesis of CAS No. 568577-81-1 typically involves multi-step reactions, starting from readily available thiophene derivatives. Recent studies highlight optimized protocols for its preparation, emphasizing green chemistry principles—a topic frequently searched as "sustainable synthesis of heterocycles." Its crystalline form and solubility profiles are also critical for formulation scientists, addressing queries like "solubility enhancement strategies for APIs."

In the context of drug development, this compound's thienopyrimidine scaffold mimics purine bases, enabling interactions with biological targets. Its derivatives have shown promise in preclinical studies for conditions like inflammation and metabolic disorders, resonating with searches for "novel anti-inflammatory compounds." Additionally, its agrochemical potential is explored under keywords such as "crop protection chemicals," reflecting cross-industry interest.

From a commercial perspective, 2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one is supplied by specialty chemical manufacturers under stringent quality controls. Analytical data, including HPLC purity and spectroscopic characterization, are pivotal for buyers—addressing FAQs like "how to verify chemical purity." Storage recommendations often include inert atmospheres to preserve its stability, a detail relevant to "handling sensitive reagents."

Emerging trends link thienopyrimidines to AI-driven drug discovery, a hot topic in "computational chemistry in pharma." Virtual screening of CAS No. 568577-81-1 derivatives could accelerate hit identification, reducing R&D timelines. This aligns with industry demands for "faster lead optimization" and "fragment-based drug design," making the compound a subject of ongoing innovation.

In summary, 2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one exemplifies the intersection of traditional chemistry and cutting-edge applications. Its adaptability across therapeutic and agricultural domains, coupled with sustainable synthesis approaches, positions it as a compound of enduring relevance. For researchers, staying updated on its latest uses—via terms like "thienopyrimidine patent updates"—can unlock new opportunities in molecular design.

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